aluminum;(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aluminum is a chemical element with the symbol Al and atomic number 13. It is a silvery-white, soft, non-magnetic, and ductile metal in the boron group . Aluminum is the third most abundant element (after oxygen and silicon) and the most abundant metal in the Earth’s crust .

Synthesis Analysis

Aluminum is not easily removed from natural ores because it must first be reduced . In the late 1800s, scientists Charles Martin Hall and Paul L. T. Heroult found that they could produce aluminum from aluminum oxide through electrolysis .

Chemical Reactions Analysis

Aluminum is a reactive metal that readily forms compounds with other elements. It reacts easily with oxygen in the air to form aluminum oxide . Aluminum can also form alloys with other metals, which are mixtures that have different properties from the pure metals .

Physical And Chemical Properties Analysis

Aluminum is a lightweight, silvery-white metal. It’s an excellent conductor of heat and electricity, and it’s resistant to corrosion . Aluminum has a melting point of 1220°F and a boiling point of 2792 K .

Aplicaciones Científicas De Investigación

Neurotoxicity of Aluminum

Aluminum (Al) is extensively discussed in the context of its neurotoxic effects, particularly its link to neurodegenerative diseases. It is considered a well-established neurotoxin, with studies suggesting aluminum can potentiate oxidative stress, inflammatory events, and ultimately lead to cell death. Research highlights its association with diseases such as Amyotrophic Lateral Sclerosis (ALS), Alzheimer's Disease (AD), dementia, Gulf War syndrome, and Parkinsonism. Detailed mechanisms of aluminum's neurotoxicity include oxidative stress, cell-mediated toxicity, apoptosis, inflammatory events in the brain, glutamate toxicity, effects on calcium homeostasis, gene expression, and Neurofibrillary tangle (NFT) formation (Maya et al., 2016).

Aluminum-Nitrogen Interactions in Soil-Plant Systems

Aluminum toxicity is dominant in acid soils, posing a challenge for plants growing in these environments by inhibiting root growth and reducing nitrogen (N) uptake and N-use efficiency. The review covers the interactions between aluminum and nitrogen, including the effects of ammonium/nitrate preference on plant aluminum tolerance, the impact of aluminum on soil nitrogen transformations, and the effects on NH4+/NO3- uptake and assimilation by plants. This research has significant implications for understanding how plants adapt to acid soils dominated by toxic aluminum (Zhao & Shen, 2018).

Aluminum's Impact on Freshwater Aquatic Vertebrates

The review discusses aluminum's neurotoxicity on the nervous system of aquatic organisms, highlighting biomarkers of aluminum exposure for environmental biomonitoring in freshwater aquatic vertebrates. It outlines the accumulation of aluminum in the nervous system, oxidative stress, changes in neurotransmitter levels, and cognitive deficits among other effects, underscoring the need for further research on aluminum's impact on the early developmental stages of aquatic vertebrates (Closset et al., 2021).

Aluminum Alloys and Their Applications

Research on aluminum alloys focuses on their widespread applications due to advantages like high specific strength, processability, and eco-friendly nature. Reviews cover various aluminum alloys, their workability, strength, and welding parameter optimization, highlighting the least explored among them and future research directions for enhancing aluminum alloy applications (Varshney & Kumar, 2020).

Aluminum-Air Batteries

Several studies explore the use of aluminum in aluminum-air batteries, an area with high theoretical energy densities and potential for commercialization despite challenges like aluminum hydroxide surface barrier formation and corrosion rate. Research includes alloying elements to mitigate these issues and the performance of aluminum and aluminum alloys in various electrolytes, highlighting the potential for aluminum-air batteries in energy management applications (Buckingham et al., 2021).

Safety And Hazards

Direcciones Futuras

Research is ongoing into new uses for aluminum and improvements to existing technologies. For example, aluminum-ion batteries are being explored as a potential alternative to lithium-ion batteries for large-scale energy storage . Other research is looking at improving the efficiency and environmental impact of aluminum production .

Propiedades

Número CAS |

15306-18-0 |

|---|---|

Nombre del producto |

aluminum;(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate |

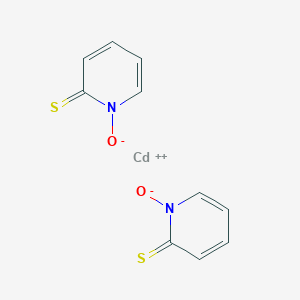

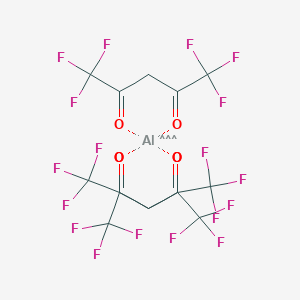

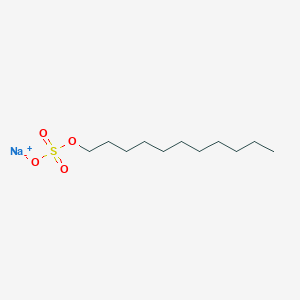

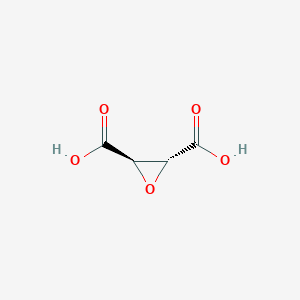

Fórmula molecular |

C15H3AlF18O6 |

Peso molecular |

651.16 g/mol |

InChI |

InChI=1S/3C5H2F6O2.Al/c3*6-4(7,8)2(12)1-3(13)5(9,10)11;/h3*1H2; |

Clave InChI |

GEVTXESHPUFYIB-JVUUZWNBSA-K |

SMILES isomérico |

C(=C(\[O-])/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\[O-])/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\[O-])/C(F)(F)F)\C(=O)C(F)(F)F.[Al+3] |

SMILES |

C(C(=O)C(F)(F)F)C(=O)C(F)(F)F.C(C(=O)C(F)(F)F)C(=O)C(F)(F)F.C(C(=O)C(F)(F)F)C(=O)C(F)(F)F.[Al] |

SMILES canónico |

C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.[Al+3] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Phenanthro[1,10,9,8-opqra]perylene](/img/structure/B92016.png)

![Cyclopentaneacetic acid, 2-[(4,6-dimethoxy-1-naphthyl)methyl]-1-methyl-5-oxo-, methyl ester](/img/structure/B92030.png)